molecular formula C6H7NO2 B13968053 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one CAS No. 396730-54-4

6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one

Cat. No.: B13968053
CAS No.: 396730-54-4
M. Wt: 125.13 g/mol
InChI Key: ACICPQDKCZFZCN-UHFFFAOYSA-N
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Description

6-Oxa-1-azabicyclo[321]oct-3-EN-7-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions, such as the one involving lithium aluminium hydride, are common.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride is frequently used for reduction reactions.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino alcohols and other functionalized bicyclic compounds .

Scientific Research Applications

6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to pharmaceuticals.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs .

Properties

CAS No.

396730-54-4

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

6-oxa-1-azabicyclo[3.2.1]oct-3-en-7-one

InChI

InChI=1S/C6H7NO2/c8-6-7-3-1-2-5(4-7)9-6/h1-2,5H,3-4H2

InChI Key

ACICPQDKCZFZCN-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CN1C(=O)O2

Origin of Product

United States

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